Meclocycline
Description
Historical Context of Discovery and Classification within Tetracyclines
The history of tetracyclines began in the 1940s with the discovery of natural products derived from Streptomyces bacteria. wikipedia.orgnews-medical.net The first member of this class, chlortetracycline (B606653) (Aureomycin), was discovered in 1945 and approved by the FDA in 1948. nih.govwikipedia.org This was followed by the discovery of oxytetracycline (B609801) in 1950 and tetracycline (B611298) itself in 1953, which became the parent compound for nomenclature. wikipedia.orgnih.gov These naturally occurring compounds are classified as first-generation tetracyclines. biomedres.usresearchgate.net
In response to the success of these initial antibiotics, research efforts focused on creating semi-synthetic analogues with improved pharmacological properties. nih.govbiomedres.us This led to the development of second-generation tetracyclines, a group that includes meclocycline. biomedres.us Other members of this generation include well-known compounds such as doxycycline (B596269), minocycline (B592863), and methacycline (B562267). nih.govbiomedres.us this compound is specifically a semi-synthetic derivative of chlortetracycline. toku-e.com
Table 1: Classification of Selected Tetracyclines
| Generation | Source | Compound Name |
| First Generation | Natural | Chlortetracycline |
| First Generation | Natural | Oxytetracycline |
| First Generation | Natural | Dethis compound (B601452) |
| Second Generation | Semi-synthetic | This compound |
| Second Generation | Semi-synthetic | Methacycline |
| Second Generation | Semi-synthetic | Doxycycline |
| Second Generation | Semi-synthetic | Minocycline |
Chemical Lineage and Structural Analogy within the Tetracycline Class
All tetracyclines share a common chemical foundation: a linear, fused tetracyclic nucleus known as an octahydrotetracene-2-carboxamide skeleton. drugbank.comwikipedia.org This core structure consists of four rings designated A, B, C, and D. wikipedia.org Variations in the functional groups attached to this nucleus differentiate the various members of the tetracycline family, affecting their pharmacological properties without altering their fundamental broad-spectrum antibacterial activity. wikipedia.org
This compound's chemical lineage traces directly back to the first-generation antibiotic, chlortetracycline. toku-e.com It is synthesized from chlortetracycline through a process involving the dehydration of the 6-hydroxy group. This chemical modification results in the formation of an exocyclic 6-methylene group, a defining feature of this compound's structure. toku-e.com
Due to this specific modification, this compound is a close structural analogue of methacycline. toku-e.com Its structure is also similar to that of dethis compound, which is characterized by a chloro group at the C7 position but lacks the C6 methyl group found in other tetracyclines. drugbank.comnih.gov this compound retains the C7 chloro group from its parent compound, chlortetracycline. toku-e.com
Table 2: Structural Comparison of this compound and Related Tetracyclines
| Compound | Chemical Formula | Key Structural Features |
| Chlortetracycline (Parent) | C22H23ClN2O8 | -OH and -CH3 at C6; -Cl at C7 |
| This compound | C22H21ClN2O8 | =CH2 (exocyclic methylene) at C6; -Cl at C7 toku-e.comdrugbank.com |
| Methacycline | C22H22N2O8 | =CH2 (exocyclic methylene) at C6; no -Cl at C7 |
| Dethis compound | C21H21ClN2O8 | -OH at C6 (no -CH3); -Cl at C7 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIADBXQDMCFEN-IWVLMIASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048567 | |
| Record name | Meclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2013-58-3 | |
| Record name | Meclocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meclocycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Meclocycline
Ribosomal Binding and Inhibition of Protein Synthesis
The principal antibacterial action of meclocycline, like other tetracyclines, is the disruption of protein synthesis in bacteria. slideshare.netsigmaaldrich.comquora.com This is accomplished by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
The tetracycline (B611298) class of antibiotics, including this compound, demonstrates a specific affinity for the bacterial 70S ribosome, which is composed of a 30S and a 50S subunit. sigmaaldrich.comwikipedia.org The primary target for tetracyclines is the 30S ribosomal subunit. slideshare.netsigmaaldrich.comquora.comwikipedia.orgmicrobeonline.comorthobullets.comyoutube.com This specificity is a cornerstone of their selective toxicity against bacteria, as mammalian cells possess 80S ribosomes with structurally different subunits. sigmaaldrich.comwikipedia.org The binding is reversible and occurs at a specific site on the 16S ribosomal RNA (rRNA) component of the 30S subunit. microbeonline.comnih.gov
Binding Specificity of Tetracyclines
| Target Ribosome | Specific Subunit | Key Interaction Site | Effect |
|---|---|---|---|
| Bacterial 70S | 30S | 16S rRNA | Inhibition of Protein Synthesis |
Once bound to the 30S subunit, this compound physically obstructs the A-site (aminoacyl-tRNA binding site). sigmaaldrich.comwikipedia.orgnih.gov This blockage prevents the incoming aminoacyl-transfer RNA (tRNA) from docking with the ribosome-mRNA complex. slideshare.netquora.commicrobeonline.comyoutube.comnih.gov By impeding this crucial step in the elongation phase of protein synthesis, the addition of new amino acids to the growing polypeptide chain is halted, effectively arresting protein production. wikipedia.orgmicrobeonline.com
Tetracyclines are generally considered to be bacteriostatic antibiotics, meaning they inhibit the growth and replication of bacteria without directly killing them. wikipedia.orgmicrobeonline.comorthobullets.commicrobe-investigations.com This inhibition provides the host's immune system with the opportunity to eliminate the pathogens. microbe-investigations.com The distinction between bacteriostatic and bactericidal (bacteria-killing) activity is often determined by the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC). microbe-investigations.comreddit.com For a bacteriostatic agent, the MBC is typically much higher than the MIC. reddit.com
However, the classification of tetracyclines as purely bacteriostatic is not absolute. Some studies have described bactericidal activity under specific conditions or against certain bacterial isolates in vitro. nih.gov The effect can be concentration-dependent, with higher concentrations potentially leading to bactericidal outcomes. reddit.com While the primary mechanism of halting protein synthesis is inherently bacteriostatic, the downstream consequences of this inhibition can, in some research models, lead to cell death.
Beyond the canonical model of elongation inhibition, research on tetracyclines such as dethis compound (B601452) and oxytetracycline (B609801) has revealed a more nuanced mechanism that also affects the initiation phase of protein synthesis. nih.gov These tetracyclines can induce a compact conformation of Initiation Factor 3 (IF3) on the 30S ribosomal subunit. nih.gov This allosteric perturbation can also affect the dynamics of Initiation Factor 1 (IF1), retaining it during the formation of the 70S initiation complex and thereby slowing the transition to the elongation phase. nih.gov This complementary mechanism suggests that tetracyclines may inhibit bacterial protein synthesis by interfering with both the initiation and elongation stages. nih.govfrontiersin.org
Non-Antibiotic Molecular Interactions and Effects in Research
In addition to their well-established role as inhibitors of bacterial protein synthesis, certain tetracyclines, including this compound, have been investigated for other molecular interactions.
In a high-throughput screening study, this compound was identified as an inhibitor of the Dicer-mediated processing of microRNAs (miRNAs). nih.gov Dicer is an RNase III enzyme crucial for the maturation of precursor-miRNAs (pre-miRNAs) into mature, functional miRNAs, which are key regulators of gene expression. nih.govyoutube.com
Further investigation into the mechanism revealed that the inhibitory activity of this compound on Dicer was not due to direct binding to the pre-miRNA hairpins, although weak binding was observed. nih.gov Instead, the research suggests that metal chelation likely plays a principal role in the mechanism of Dicer inhibition by this compound. nih.gov The study noted that the presence of a chlorine substituent, as found in this compound, was important for potent inhibition of Dicer-mediated maturation. nih.gov
Inhibition of Dicer-Mediated Pre-miRNA Processing by Select Tetracyclines
| Compound | IC₅₀ against pre-miR-21 (µM) | IC₅₀ against pre-let-7d (µM) |
|---|---|---|
| This compound | 194 - 558 | 265 - 664 |
| Methacycline (B562267) | Showed nonspecific inhibition | |
| Chlortetracycline (B606653) | Showed potent inhibition |
Role of Metal Chelation in Biological Activities
The biological activities of this compound, a member of the tetracycline class of antibiotics, are intrinsically linked to its ability to form chelate complexes with various metal ions. This interaction is a double-edged sword: it is essential for its primary antibacterial mechanism of action but can also be a source of interference with its absorption and efficacy. The chelation of metal ions is also fundamental to the non-antibiotic properties of the tetracycline family, such as the inhibition of matrix metalloproteinases (MMPs).
The core structure of tetracyclines, including this compound, features several oxygen-containing functional groups that act as binding sites for metal cations researchgate.net. The primary sites for chelation are the β-diketone system at positions 11 and 12, and the A ring's enol and carboxamide groups at positions 1, 2, and 3 researchgate.net. This structural arrangement allows for the formation of stable complexes with a variety of divalent and trivalent metal ions.
The quintessential role of metal chelation in the antibacterial activity of tetracyclines is the formation of a complex with magnesium ions (Mg²⁺). It is widely accepted that the active form of the antibiotic that binds to the bacterial 30S ribosomal subunit is a tetracycline-Mg²⁺ complex nih.govmdpi.comnih.gov. This complex then obstructs the binding of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting protein synthesis and leading to a bacteriostatic effect nih.govwikipedia.org. The presence of magnesium is crucial for stabilizing the interaction between the antibiotic and the ribosome mdpi.com.
Conversely, the strong chelating nature of this compound can also lead to interactions that reduce its bioavailability. When co-administered with products containing polyvalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), aluminum (Al³⁺), and zinc (Zn²⁺), insoluble and poorly absorbed complexes are formed in the gastrointestinal tract. This significantly decreases the amount of this compound that enters the bloodstream, potentially reducing its therapeutic effectiveness.
The interaction with iron is particularly noteworthy. Abundant metals like iron can interfere with the formation of the essential tetracycline-Mg²⁺ complex by competing for the same binding sites on the antibiotic molecule nih.gov. Studies on tetracyclines have shown that the presence of ferrous ions can inactivate their antimicrobial activity by forming a complex that has difficulty entering the bacterial cell confex.com.
Furthermore, the chelation of metal ions is implicated in non-antibiotic activities of the tetracycline class. For instance, tetracyclines are known inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. This inhibition is achieved by the tetracycline molecule chelating the zinc ion present in the active site of the MMP, thereby blocking its enzymatic activity nih.govnih.gov. While this has been extensively studied for other tetracyclines like doxycycline (B596269), the same mechanism is presumed to apply to this compound due to their structural similarities.
The influence of divalent metal ions on the membrane permeability of tetracyclines, including the closely related dethis compound, has been investigated. The following table illustrates the effect of Calcium (Ca²⁺) and Magnesium (Mg²⁺) on the membrane permeability of dethis compound, providing insight into how these interactions might affect this compound's absorption.
| Tetracycline Derivative | Condition | Permeability Coefficient (Pe) in SL-PAMPA (x 10⁻⁶ cm/s) | Permeability Coefficient (Pe) in OCT-PAMPA (x 10⁻⁶ cm/s) |
|---|---|---|---|
| Dethis compound | Control | 2.5 | 10.0 |
| Dethis compound | + Ca²⁺ | 0.5 | 15.0 |
| Dethis compound | + Mg²⁺ | 0.3 | 5.0 |
Data adapted from a study on the permeation characteristics of tetracyclines, including dethis compound, in the Parallel Artificial Membrane Permeation Assay (PAMPA) nih.gov. SL-PAMPA utilizes a soybean lecithin membrane, while OCT-PAMPA uses an octanol membrane.
This data indicates that in a phospholipid membrane model (SL-PAMPA), both Ca²⁺ and Mg²⁺ significantly decrease the permeability of dethis compound, which is consistent with the formation of less permeable chelate complexes nih.gov. In an octanol membrane model (OCT-PAMPA), the effects are more varied, with Ca²⁺ increasing and Mg²⁺ decreasing permeability nih.gov. These findings underscore the complex interplay between tetracyclines, metal ions, and biological membranes, which ultimately influences the biological activity of the antibiotic.
Antimicrobial Spectrum and Efficacy in in Vitro Studies
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria
Meclocycline demonstrates bacteriostatic activity against a wide array of Gram-positive and Gram-negative bacteria. nih.govmdpi.comfda.gov Its mechanism of action, typical of the tetracycline (B611298) class, involves the inhibition of bacterial protein synthesis. nih.govfda.gov this compound binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the addition of amino acids to the growing peptide chain. mdpi.comfda.gov
As a member of the tetracycline family, this compound shares a similar antimicrobial spectrum with its analogues. fda.gov Cross-resistance among tetracycline antibiotics is common. fda.gov The following table details the spectrum of activity for Dethis compound (B601452), a closely related tetracycline, which is representative of the class's broad-spectrum coverage. fda.gov
| Category | Organism |
| Gram-Positive Bacteria | Bacillus anthracis |
| Listeria monocytogenes | |
| Staphylococcus aureus | |
| Streptococcus pneumoniae | |
| Gram-Negative Bacteria | Bartonella bacilliformis |
| Brucella species | |
| Calymmatobacterium granulomatis | |
| Campylobacter fetus | |
| Francisella tularensis | |
| Haemophilus ducreyi | |
| Haemophilus influenzae | |
| Neisseria gonorrhoeae | |
| Vibrio cholerae | |
| Yersinia pestis |
This table is based on data for Dethis compound, a closely related tetracycline, and is representative of the broad-spectrum activity of the tetracycline class. fda.gov
Antiprotozoal Activity in Research Models
In addition to its antibacterial properties, this compound has demonstrated antiprotozoal activity in research models. mdpi.comnih.gov The mechanism underlying this effect is consistent with its antibacterial action: the inhibition of protein synthesis. nih.gov By binding to the 30S ribosomal subunit within the protozoan cell, this compound disrupts the translation of messenger RNA (mRNA), effectively stopping the synthesis of essential proteins and hindering the organism's growth and replication. nih.gov Its chemical structure facilitates a strong binding affinity to the ribosome, potentially leading to a significant impact on susceptible protozoa. nih.gov
Comparative In Vitro Potency Analyses within the Tetracycline Class
The in vitro potency of tetracycline antibiotics can be compared using metrics such as the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). These values quantify the concentration of a drug required to inhibit bacterial growth or a specific enzymatic process. Research has shown variations in potency among different tetracyclines against various targets.
For instance, one study comparing tetracyclines against T-Mycoplasmas found that minocycline (B592863) was the most active at the lowest concentrations, followed by dethis compound, doxycycline (B596269), and then tetracycline. asm.org Another study focusing on the inhibition of pre-microRNA maturation found that this compound (IC50: 189-225 μM) showed more potent inhibition than methacycline (B562267) (IC50: 383-800 μM). nih.gov The presence of a chlorine substituent on this compound was noted as important for this enhanced potency. nih.gov
The following table summarizes findings from various in vitro studies comparing the potency of different tetracyclines.
| Tetracycline(s) | Target | Potency Measurement (IC50/MIC) | Findings |
| This compound, Methacycline | Dicer-mediated pre-miR-21 processing | IC50 | This compound (189 μM) was more potent than Methacycline (383 μM). nih.gov |
| Minocycline, Dethis compound, Doxycycline, Tetracycline | T-Mycoplasma isolates | Final MIC | Minocycline was the most active, followed by Dethis compound, Doxycycline, and Tetracycline. asm.org |
| Eravacycline (B3026998), Tigecycline (B611373), Minocycline, Omadacycline, Tetracycline | Ribosome-binding competition | Relative IC50 | Potency order: Eravacycline/Tigecycline (0.22 µM) > Minocycline (1.63 µM) > Omadacycline (1.96 µM) > Tetracycline (4 µM). nih.gov |
| Tetracycline, Doxycycline, Minocycline, Omadacycline | S. pneumoniae isolates | MIC90 (mcg/mL) | Potency order: Omadacycline (0.125) > Doxycycline (4) > Minocycline (8) > Tetracycline (32). mdpi.com |
| Doxycycline, Minocycline, Tetracycline | Collagenases (MMPs) | IC50 | Doxycycline (15 µM) was more potent than Minocycline (190 µM) and Tetracycline (350 µM) against rabbit cornea collagenases. physiology.org |
Minimum Inhibitory Concentration (MIC) Determination Methodologies for Research
The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a specific microorganism. idexx.com Accurate determination of MIC is crucial for assessing the susceptibility or resistance of a bacterial strain to an antibiotic like this compound. idexx.com
Standardized quantitative methods are employed to determine MIC values, primarily dilution and gradient techniques. idexx.comacs.org
Dilution Methods :
Broth Dilution : This is a common technique where a standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard) is introduced into a series of tubes or microtiter plate wells containing serial dilutions of the antibiotic in a liquid growth medium. acs.org The most frequently used medium is Mueller-Hinton Broth (MHB), which may be supplemented for fastidious organisms. idexx.com After an incubation period (usually 16-20 hours), the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in which no visible growth is observed. acs.org Automated systems, such as the VITEK® 2, can also perform these tests and provide rapid, quantitative MIC results. idexx.com
Agar (B569324) Dilution : In this method, varying concentrations of the antibiotic are incorporated directly into molten agar before it solidifies in petri dishes. The bacterial suspension is then inoculated onto the surface of the agar plates. The MIC is recorded as the lowest antibiotic concentration that inhibits visible colony formation after incubation. idexx.com
Gradient Method :
E-test : This method uses a non-porous plastic strip (e.g., Etest®) impregnated with a predefined, continuous gradient of an antibiotic. acs.org The strip is placed on an agar plate that has been uniformly inoculated with the test bacteria. During incubation, the antibiotic diffuses from the strip into the agar, creating a concentration gradient. An elliptical zone of growth inhibition forms, and the MIC value is read where the edge of the inhibition ellipse intersects the calibrated scale on the strip. acs.org
For all methods, strict quality control is essential, using reference bacterial strains with known MIC values to ensure the accuracy and reproducibility of the results.
Mechanisms of Bacterial Resistance to Meclocycline
Efflux Pump Systems in Tetracycline (B611298) Resistance
The most prevalent mechanism of resistance to tetracyclines, including meclocycline, is the active efflux of the antibiotic out of the bacterial cell. nih.govscielo.brrespiratory-therapy.comtandfonline.com This process is mediated by membrane-associated proteins that function as pumps, actively transporting tetracycline molecules from the cell's interior, thereby reducing the intracellular concentration of the drug below the threshold required for inhibiting protein synthesis. scielo.broup.comnih.gov
These efflux pumps are typically encoded by tet genes located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. oup.comnih.gov The pumps are often members of the major facilitator superfamily (MFS) of transporters. nih.govscielo.br They function as antiporters, exchanging a proton for a tetracycline cation complex, an energy-dependent process. scielo.brwikipedia.org
In Gram-negative bacteria, the most common efflux pumps are Tet(A) and Tet(B). nih.govscielo.brnih.gov Tet(A) confers resistance to tetracycline but not to newer analogs like minocycline (B592863) and doxycycline (B596269), while Tet(B) provides resistance to tetracycline and minocycline. scielo.brnih.gov In Gram-positive bacteria, Tet(K) and Tet(L) are the more frequently encountered efflux pumps. nih.govtandfonline.com These pumps are also associated with resistance to tetracycline and chlortetracycline (B606653) but not minocycline or the glycylcyclines. nih.gov
The expression of these efflux pump genes is often inducible by the presence of tetracyclines. tandfonline.com In Gram-negative bacteria, this regulation is typically controlled by a repressor protein, TetR, which blocks transcription of the efflux pump gene in the absence of the antibiotic. tandfonline.comfrontiersin.org When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases it from the DNA and allows for the expression of the efflux pump. ebi.ac.uk
Table 1: Major Tetracycline Efflux Pumps and Their Characteristics
| Efflux Pump | Primary Bacterial Group | Substrate Specificity | Genetic Location |
|---|---|---|---|
| Tet(A) | Gram-negative | Tetracycline | Plasmids, Transposons |
| Tet(B) | Gram-negative | Tetracycline, Minocycline | Plasmids, Transposons |
| Tet(K) | Gram-positive | Tetracycline, Chlortetracycline | Plasmids |
| Tet(L) | Gram-positive | Tetracycline, Chlortetracycline | Plasmids |
Ribosomal Protection Protein (RPP) Mechanisms
Another significant mechanism of resistance to tetracyclines is through the action of ribosomal protection proteins (RPPs). pnas.orgoup.com These soluble, cytoplasmic proteins bind to the bacterial ribosome and dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume. pnas.orgoup.comirapa.org This mechanism does not prevent the antibiotic from entering the cell but rather counteracts its inhibitory effect at the ribosomal level. irapa.org
RPPs, such as Tet(M) and Tet(O), are the most prevalent and well-studied examples. pnas.orgasm.org These proteins exhibit sequence homology to translation elongation factors like EF-G and EF-Tu. ebi.ac.ukasm.org They bind to the ribosome in a GTP-dependent manner and induce a conformational change that releases the bound tetracycline from the A site on the 30S ribosomal subunit. pnas.orgmdpi.com Specifically, a proline residue within a loop of the RPP directly overlaps with the position of the tetracycline molecule, physically displacing it. pnas.org After dislodging the antibiotic, the RPP dissociates from the ribosome, allowing the aminoacyl-tRNA to bind and protein synthesis to continue. oup.commdpi.com
The genes encoding RPPs are often found on mobile genetic elements like conjugative transposons (e.g., Tn916 and Tn1545 carrying tet(M)), which contributes to their wide dissemination among both Gram-positive and Gram-negative bacteria. asm.orgmdpi.com There are at least 12 classes of RPPs that have been identified, including Tet(M), Tet(O), Tet(S), Tet(W), and Tet(Q). oup.comasm.org
Table 2: Common Ribosomal Protection Proteins and Their Features
| RPP Class | First Identified In | Genetic Element | Distribution |
|---|---|---|---|
| Tet(M) | Streptococcus spp. | Conjugative transposons (e.g., Tn916) | Wide range of Gram-positive and Gram-negative bacteria |
| Tet(O) | Campylobacter jejuni | Plasmids | Primarily Gram-negative, also some Gram-positives |
| Tet(S) | Listeria monocytogenes | Plasmids, Chromosome | Gram-positive bacteria |
| Tet(Q) | Bacteroides spp. | Not specified | Anaerobic bacteria |
Enzymatic Inactivation Pathways
A less common but still significant mechanism of tetracycline resistance is the enzymatic inactivation of the antibiotic molecule. wikipedia.orgoup.com This process involves the chemical modification of the tetracycline structure, rendering it incapable of binding to the ribosome and inhibiting protein synthesis. wikipedia.orgnih.gov
The best-characterized enzyme in this category is Tet(X), a flavin-dependent monooxygenase. nih.govnih.gov This enzyme catalyzes the hydroxylation of the tetracycline molecule, which is then followed by a non-enzymatic breakdown of the antibiotic. nih.gov The gene encoding Tet(X) was initially discovered on transposons in Bacteroides species. agriculturejournals.cz More recently, a family of related tetracycline-inactivating enzymes has been identified in various environmental bacteria, suggesting a larger reservoir of these resistance determinants. nih.gov These enzymes require NADPH and oxygen to function. agriculturejournals.cz
Another enzyme, Tet(37), has also been shown to inactivate tetracycline through a similar enzymatic process requiring NADPH, although it does not share sequence homology with Tet(X). agriculturejournals.cz The genes for these inactivating enzymes are relatively rare in clinical isolates compared to efflux and ribosomal protection genes. wikipedia.orgnih.gov However, their presence on mobile genetic elements suggests the potential for wider dissemination into pathogenic bacteria. nih.gov
Genetic Determinants and Mobile Genetic Elements in Resistance Development
The development and spread of resistance to this compound and other tetracyclines are heavily reliant on the acquisition of resistance genes through horizontal gene transfer. oup.comnih.govoup.com These resistance determinants are frequently located on mobile genetic elements such as plasmids and transposons, which can be transferred between different bacterial species and genera. oup.comnih.gov
The most common tetracycline resistance genes, tet(A), tet(B), and tet(M), are often carried on these mobile elements. researchgate.net For example, the tet(M) gene is frequently found on conjugative transposons like Tn916 and Tn1545, which can move between a wide variety of bacteria. asm.orgmdpi.com Similarly, tet(A) and tet(B) are commonly located on plasmids that can be transferred through conjugation. oup.comnih.gov These plasmids often carry multiple resistance genes, conferring resistance to other classes of antibiotics as well, which can lead to the co-selection of tetracycline resistance. nih.gov
The presence of these genes on mobile elements allows for the rapid evolution and dissemination of resistance in bacterial populations, posing a significant challenge to the continued efficacy of tetracycline antibiotics. The non-pathogenic bacteria in various environments can act as reservoirs for these resistance genes. oup.comnih.gov
Alterations in Ribosomal Target Sites, including 16S rRNA and Ribosomal Proteins
While less common than efflux and ribosomal protection, alterations in the ribosomal target site can also confer resistance to tetracyclines. respiratory-therapy.comwikipedia.org This mechanism involves mutations in the genes encoding the 16S ribosomal RNA (rRNA) or ribosomal proteins, which are components of the 30S ribosomal subunit where tetracyclines bind. nih.govmdpi.com
These mutations can reduce the binding affinity of tetracycline to the ribosome, thereby diminishing its inhibitory effect on protein synthesis. nih.gov Mutations in the 16S rRNA have been reported in bacteria with a low number of rRNA gene copies, such as Helicobacter pylori and Propionibacterium acnes. nih.gov For instance, a triple mutation in the 16S rRNA of H. pylori has been shown to confer tetracycline resistance. nih.gov
Mutations in ribosomal protein genes, such as rpsJ (encoding ribosomal protein S10), have also been linked to tetracycline resistance in some bacteria. nih.gov Because ribosomal genes are essential for bacterial survival, mutations that confer resistance while maintaining ribosomal function are relatively rare. However, they represent a potential pathway for the development of resistance, particularly under sustained antibiotic pressure.
Reduced Outer Membrane Permeability and Drug Influx
In Gram-negative bacteria, the outer membrane acts as a permeability barrier that can limit the influx of antibiotics, including tetracyclines. nih.govbristol.ac.ukmdpi.com Resistance can arise from a reduction in the permeability of this membrane, which decreases the rate at which the antibiotic enters the cell. nih.govoup.com
This reduced permeability is often due to a decrease in the expression or function of porins, which are protein channels in the outer membrane that allow for the passive diffusion of small, hydrophilic molecules like tetracyclines. nih.govoup.commdpi.com For example, a decrease in the expression of the OmpF porin in E. coli has been shown to reduce the uptake of tetracycline and contribute to resistance. nih.govmdpi.com
While reduced permeability alone may only lead to a modest increase in resistance, it can act synergistically with other resistance mechanisms, such as efflux pumps. nih.govbristol.ac.uk By slowing the influx of the antibiotic, the efflux pumps can more effectively remove the drug from the cell, leading to higher levels of resistance. bristol.ac.uk
Cross-Resistance Phenomena with Other Tetracycline Analogs
The development of resistance to one tetracycline antibiotic often results in cross-resistance to other members of the same class. biorxiv.orgmdpi.com This is because the primary mechanisms of resistance, such as efflux pumps and ribosomal protection proteins, are generally effective against multiple tetracycline analogs. nih.gov For example, the Tet(B) efflux pump can extrude both tetracycline and minocycline. scielo.brnih.gov
However, the extent of cross-resistance can vary depending on the specific resistance mechanism and the tetracycline analog. For instance, the Tet(A) efflux pump confers resistance to tetracycline but not to minocycline or doxycycline. scielo.brnih.gov Similarly, some ribosomal protection proteins may be more effective against certain tetracyclines than others.
The phenomenon of cross-resistance is a critical consideration in the clinical use of tetracycline antibiotics. The emergence of resistance to an older tetracycline like this compound can compromise the efficacy of newer analogs, limiting therapeutic options. Conversely, the use of any tetracycline can select for resistance mechanisms that confer broad resistance across the entire class of drugs. mdpi.com
Structure Activity Relationship Sar of Meclocycline and Its Analogs
Core Tetracycline (B611298) Scaffold and Key Substituents for Biological Activity
The fundamental structure for the antibacterial action of tetracyclines is the linearly fused, four-ring (A, B, C, D) naphthacene (B114907) carboxamide skeleton. biomedres.uswikipedia.org Any deviation, such as the removal of a ring, leads to inactive or nearly inactive compounds. uomus.edu.iq The simplest derivative that maintains the characteristic broad-spectrum activity is 6-demethyl-6-deoxytetracycline. uomus.edu.iq
The structure can be divided into a "lower" non-modifiable region and an "upper" modifiable region. biomedres.uswikipedia.org The lower periphery, which includes rings A, B, and parts of C and D, is crucial for binding to the bacterial ribosome. Key features in this region that are indispensable for antibacterial activity include:
A C1-C3 diketo substructure on the A-ring. mdpi.com
A C2 carboxamide group , where modifications generally result in inferior activity. mdpi.comnih.gov
A C10 phenol (B47542) and an C11-C12 keto-enol system in the D and C rings. wikipedia.orgmdpi.comnih.gov
A hydroxyl group at C12a . biomedres.usmdpi.com
A cis-A/B-ring fusion with a β-hydroxyl group at C12a. iunajaf.edu.iq
These features are essential for the molecule's ability to chelate magnesium ions (Mg²⁺), forming the biologically active complex that binds to the 30S ribosomal subunit and inhibits protein synthesis. nih.govnih.gov The upper peripheral region, spanning positions C5 to C9, can be chemically modified to generate derivatives with varied antibacterial activities and pharmacological profiles. biomedres.usmdpi.com
| Feature | Ring | Position(s) | Importance for Activity |
| Diketo Substructure | A | C1, C3 | Essential |
| Carboxamide Group | A | C2 | Generally required; modifications reduce potency |
| Dimethylamino Group | A | C4 | Vital for antibacterial properties |
| Phenol Group | D | C10 | Essential |
| Keto-enol System | C | C11, C12 | Essential for metal chelation and ribosome binding |
| Hydroxyl Group | C | C12a | Essential |
Influence of C6-Dehydration and Exocyclic Methylene (B1212753) Group on Activity
Meclocycline is a semisynthetic derivative of oxytetracycline (B609801) and is structurally a member of the methacycline (B562267) group. researchgate.netmedwinpublishers.com Methacycline was developed through chemical modifications involving halogenation and, critically, C6-dehydration of oxytetracycline. researchgate.netresearchgate.net This modification removes the C6-hydroxyl group and creates an exocyclic methylene at the C6 position.
Key findings regarding the C6 position include:
Neither the 6α-hydroxyl nor the 6α-methyl group is essential for antibacterial activity. uomustansiriyah.edu.iq
Removal of the C6-hydroxyl group, as seen in this compound, doxycycline (B596269), and minocycline (B592863), markedly increases the molecule's stability, particularly in acidic conditions, by preventing dehydration that leads to the formation of inactive anhydrotetracyclines. iunajaf.edu.iquomustansiriyah.edu.iq
The absence of the polar hydroxyl group at C6 also increases the lipid solubility of the molecule, which can affect its pharmacokinetic properties. iunajaf.edu.iq
The creation of the C6-exocyclic methylene in methacycline and, by extension, this compound, was a key step in producing more stable and effective second-generation tetracyclines. researchgate.netresearchgate.netuomustansiriyah.edu.iq
Role of C4 Dimethylamino Group and Stereochemistry in Antibacterial Potency
The dimethylamino group at the C4 position of the A-ring is a critical determinant of antibacterial potency. biomedres.usmdpi.com Its presence is considered vital for the antibiotic properties of the tetracycline class. biomedres.us
The stereochemistry at this position is also paramount:
For optimal antibacterial activity, the C4-dimethylamino group must be in its natural alpha (α) or 4S configuration. mdpi.comnih.gov This specific orientation is crucial for proper binding to the 30S ribosomal subunit. harvard.edu
Epimerization at the C4 position to the beta (β) or 4R isomer leads to a significant decrease in antibacterial activity, particularly against Gram-negative bacteria. biomedres.usmdpi.comresearchgate.net
Early SAR studies showed that while the dimethylamino group was optimal, other small alkylamine substituents could be tolerated, but larger substituents on the amine led to a greater reduction in activity. harvard.edu
Therefore, both the presence and the specific spatial arrangement of the C4-dimethylamino group are essential for the potent antibacterial action of this compound and its analogs.
| Stereoisomer at C4 | Configuration | Antibacterial Activity |
| Natural Isomer | 4S (α) | Optimal potency |
| Epimer | 4R (β) | Decreased potency, especially against Gram-negative bacteria |
Impact of Halogen (e.g., Chlorine) Substituents on Specific Inhibitory Activities
This compound is distinguished by a chlorine atom at the C7 position of the D-ring. frontiersin.org The introduction of substituents at C7 has been a fruitful strategy in the development of tetracycline analogs. uomus.edu.iq
The effect of a C7 substituent is complex, as both strongly electron-withdrawing groups and strongly electron-donating groups can enhance activity: uomus.edu.iqiunajaf.edu.iq
Electron-withdrawing group: Chlortetracycline (B606653) (the first discovered tetracycline) and this compound possess a chloro group at C7. ijres.orgmdpi.com This halogen atom is thought to be important for interactions with target sites. ijres.org The electron-attracting nature of the C7 chlorine in chlortetracycline may enhance its binding to enzymes. ijres.org
Electron-donating group: Minocycline features a dimethylamino group at C7, which also results in a highly potent antibiotic. biomedres.usuomus.edu.iq
For this compound, the combination of the C7-chloro moiety and the absence of a C5-hydroxyl group appears to be important for its binding affinity to certain bacterial proteins, such as the tetracycline repressor protein (TetR). frontiersin.org The presence of halogen atoms in the tetracycline structure is a recurring feature in clinically used derivatives like this compound and dethis compound (B601452), indicating the significance of halogenation for biological activity. ijres.org
Rational Design and Modification Strategies for Altered Pharmacological Profiles
The tetracycline scaffold has proven to be a valuable starting point for rational drug design and modification to create new agents with improved properties. nih.gov Much of this work has focused on overcoming the rise of bacterial resistance mechanisms. google.com
Key strategies and findings include:
Modification at C7 and C9: These positions on the D-ring have been the most successful sites for synthetic modification. researchgate.net This has led to third-generation tetracyclines designed to evade resistance mechanisms like efflux pumps and ribosomal protection. creative-diagnostics.com
Glycylcyclines (e.g., Tigecycline): Attaching a glycylamido moiety at C9 resulted in antibiotics with an expanded spectrum of activity and the ability to overcome resistance. biomedres.us
Fluorocyclines (e.g., Eravacycline): Introducing a fluorine atom at C7 and other modifications at C9 positively influenced potency and spectrum. researchgate.netmdpi.com
Aminomethylcyclines (e.g., Omadacycline): These C9-substituted derivatives also show broad-spectrum activity against resistant pathogens. mdpi.comcreative-diagnostics.com
Chemically Modified Tetracyclines (CMTs): This refers to the development of tetracycline analogs where the goal was often to separate the non-antibiotic properties (like anti-inflammatory effects) from the antimicrobial action, partly to reduce the selective pressure for antibiotic resistance. mdpi.com
Biosynthetic Engineering: A rational approach combining gene clusters from different tetracycline-producing organisms has been used to generate novel hybrid compounds with significantly improved antimicrobial activity. researchgate.net
These rational design strategies highlight the chemical versatility of the tetracycline core and underscore the ongoing efforts to develop new analogs with tailored pharmacological profiles to address clinical needs, including combating multidrug-resistant bacteria. nih.govresearchgate.net
Conformational Dynamics and Lipophilicity in SAR Studies
The structure-activity relationships of tetracyclines are not static; they are influenced by the molecule's dynamic properties, including its conformational flexibility and lipophilicity. nih.govresearchgate.net Tetracyclines are dynamic molecules that can exist in different conformations depending on factors like pH and the presence of metal ions. mdpi.comarxiv.org
Lipophilicity: This property is a primary factor influencing the biological potency and dynamics of tetracyclines. nih.govarxiv.org
Modifications that increase lipophilicity can enhance passage through bacterial membranes. More lipophilic tetracyclines have been associated with a bactericidal mechanism involving membrane damage, in contrast to the typical bacteriostatic protein synthesis inhibition. mdpi.com
Polar substituents, such as hydroxyl groups at C5 and C6, decrease lipid solubility. uomustansiriyah.edu.iq Conversely, removing the C6-hydroxyl group, as in this compound and doxycycline, increases lipophilicity and can improve absorption. iunajaf.edu.iq
Conformational Interchangeability: The various functional groups on the rigid tetracycline skeleton can change their orientation. nih.gov This flexibility, along with the molecule's ability to chelate metal ions at different positions, is crucial for its interaction with diverse biological targets. mdpi.comarxiv.org Understanding the molecule's tautomeric forms (different arrangements of protons and double bonds) and their stability is important for a complete SAR analysis. arxiv.org
A comprehensive SAR study, therefore, must consider not only the static chemical structure but also how lipophilicity and conformational dynamics govern the molecule's journey to and interaction with its target. nih.govarxiv.org
Synthetic Approaches and Derivatization Strategies for Meclocycline
Semi-synthetic Pathways from Precursors (e.g., Chlortetracycline)
Meclocycline is not a naturally occurring compound; it is produced through the chemical modification of a natural precursor. creative-diagnostics.commdpi.com The primary pathway for its production is a semi-synthetic route starting from chlortetracycline (B606653), a first-generation tetracycline (B611298) antibiotic isolated from the actinomycete Streptomyces aureofaciens. creative-diagnostics.comwikipedia.orgtoku-e.com
The key chemical transformation in the synthesis of this compound from chlortetracycline is the dehydration of the 6-hydroxy group. bioaustralis.comtoku-e.com This reaction results in the formation of an exocyclic 6-methylene group, which is the defining structural feature of this compound and its close structural analog, methacycline (B562267). bioaustralis.comtoku-e.com This modification is significant as alterations at the C6 position of the tetracycline scaffold are known to influence the compound's stability and activity. The general transformation is outlined in the table below.
Table 1: Semi-synthesis of this compound from Chlortetracycline
| Precursor | Key Reaction | Product | Chemical Change |
|---|
This table illustrates the fundamental conversion of chlortetracycline to this compound.
The development of second-generation tetracyclines, such as this compound, was aimed at improving upon the properties of the first-generation, naturally derived compounds. nih.gov These semi-synthetic methods provided access to analogs with potentially enhanced stability and modified biological activity spectra. biomedres.us
Academic Research on Novel Analog Synthesis
Academic and industrial research has long focused on the synthesis of novel tetracycline analogs to address challenges such as antibiotic resistance and to explore new therapeutic applications. While much of the foundational work on 6-methylenetetracyclines, including this compound, was established decades ago, the general strategies for creating new tetracycline derivatives continue to evolve. harvard.edu
Research into novel analog synthesis can be broadly categorized:
Modification of the Core Scaffold: A significant breakthrough in tetracycline synthesis was the development of fully synthetic routes, which allow for the creation of analogs with structural modifications not achievable through semi-synthesis from fermentation products. harvard.edu This has enabled the synthesis of thousands of novel tetracyclines, including pentacyclines and heterocyclines, by varying positions on the tetracycline scaffold that were previously inaccessible. harvard.edu
Targeted Substitutions: Structure-activity relationship (SAR) studies have shown that specific positions on the tetracycline ring system are crucial for biological activity. For antibacterial action, the C4 dimethylamino group and the keto-enol systems at C1-C3 and C10-C12 are essential. mdpi.com Modifications at the "upper peripheral zone," particularly at positions C7 and C9 of the D-ring, have been a major focus for developing third-generation tetracyclines like tigecycline (B611373) with enhanced potency against resistant bacteria. biomedres.usnih.gov These principles guide the rational design of new analogs that could be derived from a this compound backbone.
Bioengineered Precursors: Research has also involved the use of bioengineered strains of Streptomyces to produce novel tetracycline precursors. For instance, a bioengineered strain was used to produce dethis compound (B601452), which possesses unique C6 and C7 functional groups that can be further modified. biomedres.us
Table 2: Key Positions for Tetracycline Analog Synthesis
| Position | Type of Modification | Goal of Modification | Example Analogs |
|---|---|---|---|
| C6 | Dehydration, Deoxygenation | Improve chemical stability | This compound, Doxycycline (B596269) bioaustralis.combiomedres.us |
| C7, C9 | Electrophilic Aromatic Substitution, Addition of side chains | Overcome resistance, Enhance potency | Minocycline (B592863), Tigecycline harvard.edunih.gov |
| C4 | Epimerization, Removal of dimethylamino group | Reduce antibiotic activity, Explore non-antibiotic uses | 4-epi-tetracycline, Doubly reduced dethis compound mdpi.commdpi.com |
This interactive table summarizes strategic modification sites on the tetracycline scaffold for developing new analogs.
Strategies for Modifying this compound to Explore New Biological Activities
The exploration of tetracyclines has expanded beyond their antimicrobial properties to investigate other biological activities, including anti-inflammatory, anti-apoptotic, and neuroprotective effects. mdpi.com Modifying the this compound structure is a key strategy to uncouple its antibiotic effects from these other potentially therapeutic actions.
A primary strategy involves chemical modification to reduce or eliminate antibacterial activity, which is often a prerequisite for long-term use in treating chronic conditions like neurodegenerative or inflammatory diseases. mdpi.com Research on dethis compound, a related tetracycline, has shown that removing the C4 dimethylamino group and reducing the C12a hydroxyl group can significantly diminish antibiotic activity while enhancing neuroprotective effects, such as the ability to interfere with α-synuclein aggregation in models of Parkinson's disease. mdpi.com
Another approach is the targeted modification of the D-ring at positions C7 and C9. These positions are less critical for the fundamental antibacterial mechanism but are pivotal for modulating the spectrum and potency of biological activity. biomedres.us The development of sarecycline, a tetracycline analog with a modified side chain, was specifically aimed at treating acne with a narrower spectrum of activity to potentially reduce the development of resistance. nih.gov
Furthermore, advanced drug design strategies are being employed to discover novel activities. These include:
Computational Methods: In silico modeling helps predict how modifications to the this compound structure might influence its binding to various biological targets beyond the bacterial ribosome. mdpi.com
Fragment-Based Drug Design (FBDD): This method can be used to identify small molecular fragments that bind to a target of interest, which can then be incorporated into the this compound scaffold to create novel hybrid molecules. mdpi.com
Metal Complexation: The formation of metal complexes with tetracyclines (e.g., with platinum or palladium) is being investigated as a strategy to combat bacterial resistance and potentially introduce new biological activities. nih.gov
These strategies highlight a shift from viewing this compound solely as an antibiotic to considering it a versatile chemical scaffold for the development of novel therapeutic agents for a range of diseases. nih.govmdpi.com
Advanced Analytical Methodologies for Meclocycline Research
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Research Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of meclocycline in various research and pharmaceutical contexts. nih.govopenaccessjournals.com This method is prized for its high resolution, accuracy, and efficiency in separating, identifying, and quantifying individual components within a mixture. openaccessjournals.com
A rapid and sensitive HPLC method for quantifying this compound in cream formulations involves an acidified methanolic extraction of the sample, followed by dilution with the mobile phase. nih.gov The analysis is then carried out on a reverse-phase column. nih.gov One such method utilizes a mobile phase composed of an EDTA buffer (pH 6.6) and tetrahydrofuran (B95107) in an 85:15 v/v ratio, achieving a detection limit of 0.4 ppm for this compound. nih.gov
For the analysis of related tetracycline (B611298) compounds like dethis compound (B601452), various HPLC methods have been developed that are applicable to this compound research. One method employs a poly(styrene-divinylbenzene) copolymer stationary phase kept at 60°C. nih.gov The mobile phase is a complex mixture of 2-methyl-2-propanol, 0.2 M potassium phosphate (B84403) buffer (pH 9.0), 0.02 M tetrabutylammonium (B224687) hydrogen sulphate (pH 9.0), 0.01 M sodium edetate (pH 9.0), and water (8:10:15:10:57, m/v/v/v/v), with detection at 254 nm. nih.gov Another robust reversed-phase HPLC method for dethis compound and its impurities uses a Symmetry Shield RP8 column at 40°C. researchgate.net This method features a gradient mixture of mobile phases A (acetonitrile, 0.06 M sodium edetate pH 7.5, 0.06 M tetrapropylammonium (B79313) hydrogen sulphate pH 7.5, and water) and B (acetonitrile, 0.06 M sodium edetate pH 7.5, and 0.06 M tetrapropylammonium hydrogen sulphate pH 7.5), with UV detection at 280 nm. researchgate.net
Furthermore, a study on thermally stressed this compound sulfosalicylate creams utilized HPLC to identify and isolate its reversible isomer, 4-epi-meclocycline. tandfonline.com The separation was achieved using both preparative HPLC and high-performance thin-layer chromatography (HPTLC). tandfonline.com
The versatility of HPLC is also demonstrated in the analysis of multiple tetracyclines in environmental samples. An ultra-high performance liquid chromatography (UHPLC) method coupled with tandem mass spectrometry (LC/MS/MS) has been established for the determination of seven tetracyclines, including dethis compound (a close analog of this compound), in surface water. shimadzu.comnih.gov This method uses a C8 column and a gradient elution with a mobile phase of trifluoroacetic acid-water and methanol. shimadzu.com
Interactive Data Table: HPLC Methods for Tetracycline Analysis
| Compound | Stationary Phase | Mobile Phase | Detection | Application |
| This compound | Reverse-phase | EDTA buffer (pH 6.6)-tetrahydrofuran (85:15 v/v) | UV | Quantification in cream nih.gov |
| Dethis compound | Poly(styrene-divinylbenzene) copolymer | 2-methyl-2-propanol, potassium phosphate buffer, tetrabutylammonium hydrogen sulphate, sodium edetate, water | UV (254 nm) | Quality control nih.gov |
| Dethis compound | Symmetry Shield RP8 | Gradient of acetonitrile, sodium edetate, tetrapropylammonium hydrogen sulphate, water | UV (280 nm) | Analysis of impurities researchgate.net |
| 4-epi-Meclocycline | Not specified | Not specified | UV, Mass, Circular Dichroism | Identification in cream tandfonline.com |
| Dethis compound | Shim-pack XR-C8 | Gradient of trifluoroacetic acid-water and methanol | LC/MS/MS | Determination in surface water shimadzu.com |
Spectrophotometric Methods for Compound Analysis
Spectrophotometric methods offer a convenient and cost-effective approach for the analysis of tetracycline compounds, including this compound. ajrconline.org These techniques are based on the principle that the compound absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.
One method for the determination of dethis compound, a related tetracycline, involves first derivative spectrophotometry. researchgate.net This technique allows for the resolution of binary mixtures and has been successfully applied to clinical samples, urine, and honey. researchgate.net The linear calibration for dethis compound is established in the concentration range of 10 to 50 μg/ml. researchgate.net
Another approach involves the formation of colored complexes with metal ions. For instance, dethis compound forms a colored complex with molybdenum (VI), and the absorbance of this complex is proportional to the concentration of the tetracycline. ajrconline.orgajrconline.orgresearchgate.net This method is selective and rapid, with Beer's law being obeyed in the range of 0.962 to 7.36 µg/ml for dethis compound. ajrconline.orgajrconline.orgresearchgate.net Similarly, tetracycline derivatives, including dethis compound, form a complex with ferric ions, resulting in a brown-colored solution that can be measured at 430 nm. innovareacademics.in Another method uses cupric chloride in an alkaline medium, which produces a yellowish-green color with tetracycline derivatives. innovareacademics.in
UV-Vis spectroscopy is also a fundamental tool in studying the interaction of tetracyclines with other molecules. For example, the interaction between dethis compound and human serum albumin was investigated using fluorescence and UV-vis spectroscopy, which revealed a static quenching mechanism. nih.gov Furthermore, the UV-Vis absorption spectra of tetracycline antibiotics, including dethis compound, have been characterized, providing foundational data for various analytical applications. researchgate.net
Interactive Data Table: Spectrophotometric Methods for Tetracycline Analysis
| Analyte | Method | Reagent | Wavelength (nm) | Linear Range |
| Dethis compound | First Derivative Spectrophotometry | None | Not Specified | 10-50 µg/ml researchgate.net |
| Dethis compound | Colorimetry | Molybdenum (VI) | Not Specified | 0.962-7.36 µg/ml ajrconline.orgajrconline.orgresearchgate.net |
| Tetracycline Derivatives | Colorimetry | Ferric Ions | 430 | Not Specified innovareacademics.in |
| Tetracycline Derivatives | Colorimetry | Cupric Chloride | Not Specified | Not Specified innovareacademics.in |
Thermal Decomposition and Stability Characterization (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry, Fourier-Transform Infrared Spectroscopy)
The thermal stability and decomposition of this compound are critical parameters in its characterization and are investigated using a suite of thermoanalytical techniques. researchgate.netusp.br These methods provide insights into the physical and chemical changes that occur as the compound is subjected to controlled temperature programs. measurlabs.commt.comwikipedia.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. measurlabs.commt.com Studies on this compound and the related compound doxycycline (B596269) have utilized TGA to understand their thermal behavior. researchgate.netusp.br The thermal decomposition of this compound has been shown to begin with the release of water, isocyanic acid, dimethylamine, carbon dioxide, and ammonia. researchgate.net At higher temperatures, around 535°C, carbon monoxide and methane (B114726) are also identified as gaseous products. researchgate.net
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. doi.orgwikipedia.org It is used to study thermally induced phase transitions. doi.org For this compound, DSC analysis has been conducted to investigate its thermal behavior. researchgate.net In studies of the broader tetracycline class, DSC has been employed to observe the thermal denaturation of the tetracycline repressor protein, both in the absence and presence of tetracycline. nih.gov This reveals how binding of the antibiotic affects the protein's stability. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) is used to obtain an infrared spectrum of a substance, which provides information about its chemical bonds and molecular structure. wikipedia.orgcmro.in In the context of thermal analysis, TGA can be coupled with FTIR (TG-FTIR) to identify the gaseous products evolved during decomposition. researchgate.net For this compound, TG-FTIR has been instrumental in identifying the decomposition products mentioned above. researchgate.net FTIR is also used more broadly in pharmaceutical analysis to characterize drug substances and their interactions with excipients. researchgate.net
A comprehensive thermal analysis of this compound monohydrate and its sulfosalicylate form has been conducted using a combination of TGA/DTG (Derivative Thermogravimetry), TGA/DTA (Differential Thermal Analysis), DSC, and TG-FTIR. researchgate.net This multi-faceted approach provides a detailed picture of the decomposition pathways and thermal stability of the compound.
Interactive Data Table: Thermal Analysis of this compound
| Technique | Observation | Gaseous Products Identified |
| TGA/TG-FTIR | Decomposition begins with release of multiple compounds. researchgate.net | Water, isocyanic acid, dimethylamine, carbon dioxide, ammonia, carbon monoxide, methane. researchgate.net |
| DSC | Investigates thermal behavior and phase transitions. researchgate.net | Not applicable |
Biophysical Characterization Techniques (e.g., Surface Plasmon Resonance) for Molecular Interactions
Biophysical characterization techniques are essential for understanding the molecular interactions that underpin the biological activity of compounds like this compound. coriolis-pharma.comaragen.comcreative-biolabs.com These methods provide data on the binding affinity, kinetics, and conformational changes that occur when a drug molecule interacts with its target. bionavis.com
Other spectroscopic techniques also contribute to the biophysical characterization of this compound and related compounds. As mentioned previously, multi-spectroscopic methods, including fluorescence and UV-vis spectroscopy , were used to study the interaction between dethis compound and human serum albumin. nih.gov These studies provided thermodynamic parameters such as enthalpy and entropy changes, indicating that hydrogen bonds and van der Waals forces were the primary drivers of the interaction. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to investigate conformational changes in macromolecules upon ligand binding. nih.gov In the study of dethis compound's interaction with human serum albumin, FTIR was used to quantify changes in the protein's secondary structure, revealing a reduction in α-helices and an increase in β-turns after complexation with the drug. nih.gov
Circular Dichroism (CD) is another technique employed in biophysical studies. In the investigation of the tetracycline repressor protein, CD measurements were used alongside DSC to observe the protein's thermal denaturation. nih.gov Additionally, the identification of the 4-epi-meclocycline isomer was confirmed by matching its circular dichroism spectrum with that of the synthetic epimer. tandfonline.com
These biophysical techniques, often used in combination, provide a detailed understanding of the molecular-level interactions of this compound, which is crucial for understanding its mechanism of action and for the development of new therapeutic agents.
Interactive Data Table: Biophysical Techniques for Studying Tetracycline Interactions
| Technique | Application | Information Obtained |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of molecular interactions. coriolis-pharma.combionavis.com | Binding affinity, kinetics (association/dissociation rates). bionavis.com |
| Fluorescence & UV-Vis Spectroscopy | Study of dethis compound interaction with human serum albumin. nih.gov | Binding mechanism, thermodynamic parameters. nih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Analysis of conformational changes in human serum albumin upon dethis compound binding. nih.gov | Quantification of secondary structure changes. nih.gov |
| Circular Dichroism (CD) | Observation of tetracycline repressor protein denaturation; identification of 4-epi-meclocycline. tandfonline.comnih.gov | Conformational information, confirmation of stereochemistry. tandfonline.com |
Emerging Research Frontiers and Theoretical Applications of Meclocycline
Investigation of Non-Antibiotic Properties and Mechanisms Beyond Antimicrobial Action
While the antimicrobial action of meclocycline involves the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit, research has uncovered a range of non-antibiotic properties. drugbank.comsigmaaldrich.commedchemexpress.com These effects are largely attributed to the tetracycline (B611298) class's ability to modulate host biological pathways independent of their impact on bacteria.
Key non-antibiotic properties of tetracyclines include:
Anti-inflammatory Effects : Tetracyclines can suppress inflammatory responses. nih.govdermnetnz.org Mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the modulation of enzymes such as phospholipase A2. nih.govdermnetnz.org
Inhibition of Matrix Metalloproteinases (MMPs) : A well-documented non-antibiotic feature of tetracyclines is their ability to inhibit MMPs, which are enzymes responsible for degrading connective tissue proteins. aocd.orgdovepress.com This action is considered crucial to their anti-inflammatory effects in various conditions. aocd.org Minocycline (B592863) and doxycycline (B596269), for instance, have demonstrated significant MMP inhibitory activity. dovepress.comnih.govbrieflands.com In-silico studies have also explored other tetracyclines like dethis compound (B601452) and eravacycline (B3026998) as potential MMP inhibitors. japsonline.com
Anti-apoptotic Activity : Certain tetracyclines can prevent programmed cell death (apoptosis). nih.govunizg.hr This is achieved by inhibiting key enzymes in the apoptotic cascade, such as caspase-1 and caspase-3, and enhancing the effects of anti-apoptotic proteins like Bcl-2. unizg.hrnih.gov
Neuroprotective Effects : The anti-inflammatory and anti-apoptotic properties contribute to the neuroprotective potential observed in some tetracyclines, which can readily cross the blood-brain barrier. nih.govnih.gov
Specific research into this compound has identified distinct non-antibiotic activities. In a cellular model of Huntington's disease, this compound was found to inhibit the release of lactate (B86563) dehydrogenase (LDH), a marker of cell toxicity, induced by the mutant huntingtin protein. caymanchem.com Furthermore, in a high-throughput screening study, this compound was identified as an inhibitor of Dicer-mediated processing of microRNAs, suggesting a role in modulating gene expression. nih.gov
| Property | General Mechanism for Tetracycline Class | Specific Finding for this compound | References |
|---|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes (e.g., phospholipase A2). | Investigated as part of the tetracycline class. | nih.govdermnetnz.org |
| MMP Inhibition | Direct and indirect inhibition of matrix metalloproteinase synthesis and activity. | Studied as a class effect; specific inhibitory potency relative to others is an area for research. | aocd.orgdovepress.combrieflands.com |
| Anti-apoptotic | Inhibition of caspase-1 and caspase-3; enhancement of Bcl-2 effects. | Investigated as part of the tetracycline class. | nih.govunizg.hrnih.gov |
| Neuroprotection | Inhibition of microglial activation, inflammation, and apoptosis. | Shown to inhibit toxicity in a neuronal cell model of Huntington's disease. | caymanchem.com |
| Inhibition of miRNA Processing | Not a generally described mechanism for the class. | Identified as an inhibitor of Dicer-mediated processing of pre-microRNAs. | nih.gov |
Pre-clinical Exploration of Modified Analogs for Novel Biological Activities (e.g., Neuroprotection)
The promising non-antibiotic properties of tetracyclines, particularly in neuroprotection, are often hampered by their antimicrobial activity, which raises concerns about antibiotic resistance during the long-term treatment required for chronic neurodegenerative diseases. researchgate.netgoogle.com This has spurred the pre-clinical exploration of chemically modified tetracycline analogs designed to retain or enhance neuroprotective effects while minimizing or eliminating antibacterial action. dermnetnz.orgunizg.hr
Research in this area has shown that tetracyclines like minocycline and doxycycline exhibit neuroprotective activity in experimental models of conditions such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. researchgate.net The mechanisms are linked to their ability to inhibit microglial activation, protein misfolding/aggregation, and mitochondrial dysfunction. unizg.hrresearchgate.net
A significant strategy involves modifying the tetracycline scaffold at key positions. For example, researchers synthesized a derivative of dethis compound, a close structural relative of this compound, by removing the dimethylamino group at position 4 and reducing the hydroxyl group at position 12a. researchgate.netnih.govmdpi.com This new molecule, DDMC (doubly reduced dethis compound), showed greatly diminished antibiotic activity but an improved ability to interfere with α-synuclein aggregation, a pathological hallmark of Parkinson's disease. researchgate.netnih.govmdpi.com DDMC also reduced the inflammatory response of microglial cells to α-synuclein aggregates. mdpi.com
Specific pre-clinical findings for this compound itself have shown potential in a Huntington's disease model. In a study using PC12 cells expressing a mutant form of the huntingtin gene, this compound was able to block the resulting cell toxicity and LDH release without altering the levels of the mutant protein itself. caymanchem.com This suggests a potential neuroprotective effect that warrants further investigation and could guide the development of modified this compound analogs.
| Tetracycline Analog | Disease Model | Key Pre-clinical Finding | References |
|---|---|---|---|
| This compound | Huntington's Disease (in vitro) | Inhibited lactate dehydrogenase (LDH) release and cell toxicity in PC12 cells expressing mutant huntingtin. | caymanchem.com |
| Minocycline | Parkinson's Disease (animal models) | Exerts neuroprotective effects by inhibiting proinflammatory molecule production and microglial activation. | researchgate.net |
| Doxycycline | Parkinson's Disease (in vitro) | Reduced α-synuclein aggregation in multiple cell lines and cell-free systems. | unizg.hr |
| DDMC (Dethis compound Derivative) | Parkinson's Disease (in vitro) | Reduced antibiotic activity but improved interference with α-synuclein aggregation and dampened microglial inflammatory response. | researchgate.netnih.govmdpi.com |
This compound as a Chemical Probe in Molecular Biology Research
A chemical probe is a small molecule used to selectively engage and modulate a specific protein or biological process, thereby allowing researchers to study its function in complex systems like cells. promega.com The value of a probe lies in its specificity and well-characterized mechanism of action.
Recent research has identified this compound as a potential chemical probe for studying microRNA (miRNA) biology. In a high-throughput screening campaign designed to find inhibitors of Dicer, the enzyme responsible for the penultimate step in miRNA maturation, both this compound and methacycline (B562267) were identified as hits. nih.gov
Further biophysical and biochemical characterization revealed that while this compound could bind directly but weakly to pre-microRNA hairpins, its inhibitory activity on Dicer was not due to this RNA binding. nih.gov Instead, the study suggested that the principal mechanism of inhibition was likely metal chelation. This finding is crucial, as it highlights the complexity of targeting RNA-related processes and underscores the need for thorough mechanistic studies when developing chemical probes. Although the identified activity was not potent enough for cellular applications without further modification, this discovery positions this compound as a starting scaffold for developing more specific probes to investigate Dicer biology and its role in human disease. nih.gov
Challenges in Overcoming Resistance and Designing Next-Generation Tetracycline Analogs
The therapeutic utility of all tetracyclines, including the second-generation agent this compound, has been challenged by the widespread emergence of bacterial resistance. creative-diagnostics.comresearchgate.net Understanding these resistance mechanisms is critical for designing next-generation analogs that can remain effective.
The two predominant mechanisms of resistance that affect this compound are:
Efflux Pumps : These are membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations. creative-diagnostics.comresearchgate.net
Ribosomal Protection Proteins (RPPs) : These proteins, such as Tet(O) and Tet(M), bind to the ribosome and cause the dissociation of the tetracycline molecule, effectively rescuing the protein synthesis machinery from inhibition. creative-diagnostics.commedwinpublishers.com
This compound and other first- and second-generation tetracyclines are susceptible to both of these mechanisms. creative-diagnostics.commedwinpublishers.com The challenge for medicinal chemists has been to design new analogs that can overcome this resistance. This led to the development of third-generation tetracyclines, known as glycylcyclines (e.g., tigecycline) and fluorocyclines (e.g., eravacycline). creative-diagnostics.commdpi.com
The key design strategy for these newer agents involves adding bulky substituents to the D-ring of the tetracycline core, typically at the C9 position. medwinpublishers.commdpi.com This modification sterically hinders the binding of ribosomal protection proteins and makes the drug a poor substrate for many efflux pumps. medwinpublishers.commdpi.com
However, the evolution of resistance continues. A more recent challenge is the emergence of enzymatic inactivation, mediated by tetracycline destructases such as the Tet(X) enzyme. researchgate.netfrontiersin.org These enzymes chemically modify and inactivate the antibiotic, and they can confer resistance even to third-generation tetracyclines, posing a significant threat and driving the need for ongoing innovation in tetracycline design. researchgate.netfrontiersin.org
| Tetracycline Generation | Representative Compound(s) | Key Structural Feature | Evasion of Resistance Mechanisms | References |
|---|---|---|---|---|
| Second Generation | This compound, Doxycycline, Minocycline | Semi-synthetic modifications to the core structure. | Susceptible to major efflux pumps and ribosomal protection proteins. | creative-diagnostics.commedwinpublishers.com |
| Third Generation (Glycylcyclines) | Tigecycline (B611373) | Addition of a glycylamido moiety at the C9 position. | Evades most efflux pumps and ribosomal protection proteins. | medwinpublishers.commdpi.com |
| Third Generation (Fluorocyclines) | Eravacycline | Fluorine substitution and C9 modification. | Evades efflux and ribosomal protection; retains activity against many resistant strains. | researchgate.netmdpi.com |
| Third Generation (Aminomethylcyclines) | Omadacycline | C7 and C9 modifications. | Effective against bacteria with efflux and ribosomal protection mechanisms. | mdpi.com |
Q & A
Q. What is the molecular mechanism by which Meclocycline inhibits bacterial protein synthesis, and how can this be experimentally validated?
this compound binds to the 30S ribosomal subunit, blocking aminoacyl-tRNA attachment and inhibiting peptide chain elongation. To validate this:
- Perform ribosomal binding assays using purified bacterial 30S subunits and fluorescence-labeled this compound to quantify affinity .
- Use cell-free translation systems to measure inhibition of protein synthesis via radiolabeled amino acid incorporation .
- Conduct cryo-EM or X-ray crystallography to visualize this compound-ribosome interactions .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetics in topical applications?
Key parameters include skin penetration, bioavailability, and retention. Methods include:
- Franz diffusion cells to measure transdermal flux ex vivo .
- LC-MS/MS to quantify this compound and metabolites in plasma/tissue .
- Microdialysis for real-time monitoring of interstitial fluid concentrations in vivo .
Q. How can researchers standardize in vitro susceptibility testing for this compound against bacterial pathogens?
- Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for minimum inhibitory concentration (MIC) determination using broth microdilution .
- Include control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions .
- Account for pH and cation concentration, as tetracyclines are sensitive to divalent ions like Mg²⁺ .
Advanced Research Questions
Q. What experimental approaches address discrepancies between this compound’s in vitro potency and in vivo efficacy?
Discrepancies may arise due to poor systemic absorption or tissue-specific metabolism. Strategies include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with bacterial kill curves .
- Use 3D skin infection models (e.g., organoids) to mimic topical application and host-microbe interactions .
- Evaluate biofilm penetration via confocal microscopy with fluorescent this compound derivatives .
Q. How can researchers investigate this compound’s potential role in modulating metalloprotease activity, as suggested in oncology studies?
this compound’s tetracycline class has known metalloprotease inhibitory effects. Methodologies:
Q. What strategies mitigate bacterial resistance to this compound in experimental settings?
Tetracycline resistance often involves efflux pumps (tet genes) or ribosomal protection proteins. Approaches:
- Screen clinical isolates for tet(A), tet(B), or tet(M) genes via PCR or whole-genome sequencing .
- Test efflux pump inhibitors (e.g., PAβN) in combination with this compound to restore susceptibility .
- Develop structure-activity relationship (SAR) models to design analogs evading resistance mechanisms .
Q. How can researchers optimize this compound’s formulation for enhanced stability and delivery?
- Use nanocarriers (e.g., liposomes) to improve solubility and reduce photodegradation .
- Conduct accelerated stability testing under varying pH, temperature, and light conditions .
- Employ HPLC-UV to monitor degradation products and quantify active ingredient retention .
Methodological Notes
- Data Validation : Cross-reference findings with structural analogs (e.g., doxycycline) to confirm mechanistic specificity .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for dermal toxicity assessments .
- Reproducibility : Deposit raw data (e.g., MIC values, PK curves) in public repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
